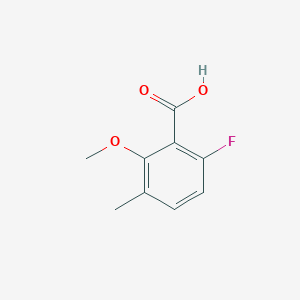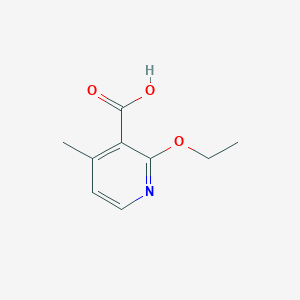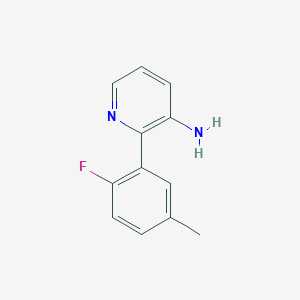![molecular formula C9H12F3N3O B1446664 1H-Pyrazolo[4,3-c]pyridin-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluormethyl)- CAS No. 1369208-33-2](/img/structure/B1446664.png)
1H-Pyrazolo[4,3-c]pyridin-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluormethyl)-
Übersicht
Beschreibung
“1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-” is a compound that belongs to the family of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners .
Synthesis Analysis
The synthesis of pyrazolopyridines has been a topic of interest in many studies . Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions . For instance, one study reported the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .Molecular Structure Analysis
The molecular structure of pyrazolopyridines can present two isomeric structures . They are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 has been analyzed in several studies .Chemical Reactions Analysis
The chemical reactions involving pyrazolopyridines have been investigated in various studies . For instance, one study reported the catalytic activity of AC-SO3H for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridines have been described in several studies . For instance, one study reported the yield, melting point, and NMR data of a related compound .Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Molekülen
Die Kernstruktur dieser Verbindung ist entscheidend für die Synthese von biologisch aktiven Molekülen. Ihre Präsenz in einer Verbindung kann die biologische Aktivität aufgrund ihrer Ähnlichkeit mit Purinbasen signifikant beeinflussen . Dies macht sie zu einem wertvollen Gerüst für die Entwicklung neuer Arzneimittel.
Entwicklung von Fluoreszenz-Sonden
Verbindungen, die von dieser chemischen Struktur abgeleitet sind, weisen starke Fluoreszenzeigenschaften auf . Dies macht sie zu geeigneten Kandidaten für die Entwicklung von Fluoreszenz-Sonden, die unentbehrliche Werkzeuge in der biologischen Bildgebung und Diagnostik sind.
Erschaffung von entzündungshemmenden Mitteln
Es ist bekannt, dass der Pyrazolopyridin-Rest entzündungshemmende Eigenschaften besitzt. Derivate dieser Verbindung können auf ihre potenzielle Verwendung als entzündungshemmende Mittel untersucht werden, was zur Entwicklung neuer Medikamente zur Behandlung von Entzündungs-bedingten Erkrankungen führen könnte .
Krebsforschung
Die strukturelle Ähnlichkeit dieser Verbindung mit Adenin- und Guaninbasen deutet auf potenzielle Anwendungen in der Krebsforschung hin. Durch die Nachahmung dieser Nukleobasen könnten Derivate die DNA-Replikation in Krebszellen stören, was einen Weg für neuartige Krebsmedikamente eröffnet .
Neuroprotektive Therapien
Die Forschung zu neurodegenerativen Erkrankungen könnte von Verbindungen profitieren, die auf dieser Struktur basieren. Ihre Fähigkeit, die Blut-Hirn-Schranke zu überwinden und mit neuronalen Rezeptoren zu interagieren, könnte zur Entwicklung von neuroprotektiven Therapien führen .
Entwicklung von Herz-Kreislauf-Medikamenten
Die Trifluormethylgruppe in der Struktur dieser Verbindung könnte sich als vorteilhaft für die Herstellung von Herz-Kreislauf-Medikamenten erweisen. Ihre Präsenz kann die Lipophilie und metabolische Stabilität eines Moleküls verbessern, wodurch es in der Herz-Kreislauf-Behandlung effektiver wird .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to have diverse biological activities . Therefore, the exact targets of this compound may vary depending on its specific structure and functional groups.
Mode of Action
It’s worth noting that similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to interact with various biological targets, leading to changes in cellular functions . The specific interactions of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . The exact pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
A compound with a similar structure, identified as jnj 54166060, has been reported to have high oral bioavailability and low-moderate clearance in preclinical species . The specific ADME properties of this compound would need to be determined through further experimental studies.
Result of Action
Similar compounds have been reported to have various biological and pharmacological activities . The specific effects of this compound would depend on its specific targets, mode of action, and the biochemical pathways it affects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds
Biochemische Analyse
Biochemical Properties
1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of c-Met kinase, an enzyme involved in cell growth and differentiation . The interaction between 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- and c-Met kinase is primarily through binding to the enzyme’s active site, thereby preventing its normal function. Additionally, this compound can interact with other proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
The effects of 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as MKN45, EBC-1, and PC-3, this compound exhibits potent inhibitory effects, leading to reduced cell proliferation and increased apoptosis . The impact on cell signaling pathways includes the inhibition of pathways that promote cell growth and survival, thereby contributing to its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly c-Met kinase . By binding to the active site of this enzyme, the compound prevents the phosphorylation of downstream targets, thereby disrupting cell signaling pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, thereby reducing its efficacy
Dosage Effects in Animal Models
The effects of 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and cellular processes . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been noted, where a certain minimum concentration of the compound is required to achieve significant biochemical and cellular effects.
Metabolic Pathways
1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into various metabolites. These metabolites can then be excreted through the kidneys. The interaction with metabolic enzymes can also influence the compound’s bioavailability and efficacy, making it essential to understand these pathways for effective therapeutic use.
Transport and Distribution
The transport and distribution of 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. Understanding these factors is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- plays a significant role in its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism. The precise localization within the cell can determine the compound’s efficacy and specificity in targeting particular biochemical pathways.
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O/c10-9(11,12)8-6-5-13-2-1-7(6)15(14-8)3-4-16/h13,16H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVMOGYWUBNKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=C2C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate](/img/structure/B1446581.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1446584.png)




![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1446593.png)

![[2-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1446596.png)


![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide](/img/structure/B1446600.png)

![4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1446603.png)
